Boiling Point Depression vs. Unsubstituted 3,4,5,6-Tetrahydro-2H-azepine
The 7-methyl substituent significantly reduces the normal boiling point compared to the unsubstituted parent heterocycle. This is a critical parameter for distillation-based purification and for predicting behavior in gas-chromatographic analysis. The target compound's boiling point of 149.9 °C at 760 mmHg is approximately 14 °C lower than the predicted boiling point of 163.9 °C for 3,4,5,6-tetrahydro-2H-azepine .
| Evidence Dimension | Normal Boiling Point |
|---|---|
| Target Compound Data | 149.9 °C at 760 mmHg |
| Comparator Or Baseline | 3,4,5,6-Tetrahydro-2H-azepine (CAS 2214-81-5): 163.9 ± 13.0 °C at 760 mmHg (predicted) |
| Quantified Difference | ΔT_boil ≈ 14 °C (9.4% lower) |
| Conditions | Standard atmospheric pressure (760 mmHg); target data from database, comparator data from ChemSpider predicted property. |
Why This Matters
A 14 °C lower boiling point directly impacts distillation cut points, solvent removal strategies, and GC method development, making the 7-methyl compound distinguishable and more volatile than its unsubstituted analog during procurement specification and analytical method transfer.
